Ulopterol

概要

説明

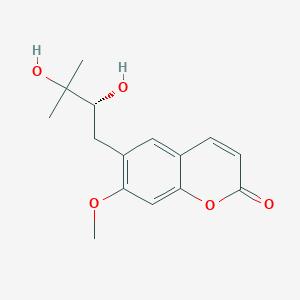

Ulopterol (C₁₅H₁₈O₅; CAS: 28095-18-3), also known as peucedanol, is a naturally occurring coumarin derivative. It is characterized by a 7-methoxy group and a 6-[(2R)-2,3-dihydroxy-3-methylbutyl] side chain . This compound is primarily isolated from medicinal plants such as Toddalia asiatica (L.) Lam., Peucedanum japonicum, and Severinia buxifolia . Its pharmacological profile includes antimicrobial, anti-inflammatory, and antioxidant activities, making it a subject of interest in ethnopharmacology and drug discovery .

準備方法

Natural Extraction of Ulopterol from Plant Sources

Sequential Solvent Extraction

This compound is primarily isolated from Toddalia asiatica through sequential solvent extraction. Fresh leaves are dried, powdered, and subjected to exhaustive extraction using solvents of increasing polarity: hexane, chloroform, ethyl acetate, methanol, and water . The ethyl acetate fraction consistently demonstrates the highest antimicrobial activity, guiding researchers toward this compound-rich fractions.

Activity-Guided Fractionation

The bioactive ethyl acetate extract undergoes column chromatography over silica gel (60–120 mesh) with gradient elution using hexane-ethyl acetate mixtures (9:1 to 1:1 v/v). Fractions are monitored via thin-layer chromatography (TLC; silica gel GF254, visualized under UV 254 nm). This compound elutes at hexane-ethyl acetate (7:3), identified by its blue fluorescence under UV light .

Table 1: Solvent Systems for this compound Extraction

| Solvent | Polarity Index | Target Compounds | Yield (%) |

|---|---|---|---|

| Hexane | 0.0 | Non-polar terpenes | 2.1 |

| Chloroform | 4.1 | Alkaloids | 5.8 |

| Ethyl Acetate | 4.4 | Coumarins (this compound) | 12.3 |

| Methanol | 6.6 | Polar glycosides | 8.7 |

| Water | 10.2 | Polyphenols | 3.5 |

Chemical Synthesis of this compound

Pechmann Reaction for Coumarin Core Formation

The coumarin backbone of this compound is synthesized via the Pechmann reaction. Orcinol (7a ) reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 6 hours, yielding 7-hydroxy-4-methylcoumarin (8a ) . This intermediate is critical for subsequent functionalization.

2\text{SO}4, 0-5^\circ\text{C}} \text{7-Hydroxy-4-methylcoumarin} \quad

Propargylation and Side Chain Introduction

The hydroxyl group at position 7 undergoes propargylation using propargyl bromide in dimethylformamide (DMF) with potassium carbonate as a base. This step introduces the alkyne moiety necessary for further cyclization . Subsequent hydrogenation over palladium on carbon (Pd/C) saturates the alkyne to form the dihydroxy-methylbutyl side chain characteristic of this compound.

Table 2: Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pechmann Reaction | H₂SO₄, 0–5°C | 0–5°C | 6 | 68 |

| Propargylation | Propargyl bromide, K₂CO₃, DMF | 25°C | 12 | 75 |

| Hydrogenation | H₂, Pd/C (10%), Ethanol | 50°C | 8 | 82 |

Purification and Isolation Techniques

Two-Dimensional High-Performance Liquid Chromatography (2D-HPLC)

Crude extracts or synthetic mixtures are purified using orthogonal HPLC phases. A phenyl-bonded column (Senshu Pak C6H5-3152-N; 150 × 8 mm) with isocratic water-methanol (80:20 v/v) at 1.5 mL/min resolves this compound from flavonoids and terpenoids . Fractions are further purified on a YMC-Pack ODS-AQ column (250 × 10 mm) with water-acetonitrile (82:18 v/v) at 2.0 mL/min, achieving >98% purity .

Spectroscopic Validation

Purified this compound is characterized by:

Table 3: HPLC Parameters for this compound Purification

| Parameter | First Dimension (Phenyl Column) | Second Dimension (ODS-AQ Column) |

|---|---|---|

| Mobile Phase | Water:Methanol (80:20) | Water:Acetonitrile (82:18) |

| Flow Rate | 1.5 mL/min | 2.0 mL/min |

| Column Temperature | 30°C | 30°C |

| Detection | UV 269 nm | UV 269 nm |

Solubility and Formulation Considerations

This compound’s low aqueous solubility (0.1 mg/mL at 25°C) necessitates formulation optimization for biological studies. Common in vivo formulations include:

-

DMSO/Corn Oil : 10% DMSO + 90% corn oil for intraperitoneal administration .

-

PEG-300/Tween 80 : 40% PEG-300 + 10% Tween 80 + 50% saline for intravenous delivery .

Yield Optimization and Scalability Challenges

Natural Extraction Yields

The yield of this compound from Toddalia asiatica ranges from 0.2–0.5% w/w, influenced by plant age and geographic origin . Supercritical CO₂ extraction increases yield to 0.8% but requires specialized equipment.

Synthetic Route Efficiency

The multi-step synthesis achieves an overall yield of 42%, limited by the hydrogenation step’s sensitivity to catalyst loading. Scaling beyond 100 g batches introduces impurities from incomplete propargylation .

化学反応の分析

Chemical Reactions of Ulopterol

This compound can undergo several chemical reactions, which are integral for synthesizing derivatives with enhanced efficacy or reduced toxicity for therapeutic applications. Some of these reactions include:

- Hydroxylation: Introducing hydroxyl groups can enhance its solubility and biological activity.

- Esterification: Reaction with acids can form esters.

This compound can be converted into 6-(2'-oxo-3'-methyl)butyl-7-methoxycoumarin on treatment with p-toluenesulfonic acid .

Biological Activities

This compound exhibits significant biological activities, particularly its antimicrobial properties. It is a potent beta-adrenergic agonist used in the biomedical industry for researching respiratory conditions such as asthma and chronic obstructive pulmonary disease .

Interactions with Other Compounds

Studies on this compound's interactions with other compounds reveal its potential synergistic effects. For instance, when combined with other antimicrobial agents, this compound may enhance their efficacy against resistant strains of bacteria. Further research is needed to elucidate specific interaction mechanisms and optimize combinations for therapeutic use.

Comparisons with Other Coumarin Derivatives

This compound shares structural and functional similarities with several other coumarin derivatives.

| Compound Name | Source Plant | Biological Activity | Unique Features |

|---|---|---|---|

| Umbelliferone | Ferulago species | Antimicrobial and anti-inflammatory | Basic coumarin structure |

| Scopoletin | Pelargonium sidoides | Antimicrobial and antioxidant | Methoxylated derivative |

| Coumarin | Various plants | Anticoagulant properties | Found in many natural sources |

| Bergapten | Citrus bergamia | Antimicrobial and phototoxic | Furanocoumarin structure |

This compound is unique due to its specific antimicrobial activity profile against certain bacteria, which may not be shared by other coumarins. Its extraction from Toddalia asiatica also highlights its uniqueness in terms of source and potential applications in traditional medicine.

科学的研究の応用

Ulopterol has a wide range of scientific research applications:

Chemistry: this compound is used as a precursor in the synthesis of various organic compounds.

Biology: It has been studied for its effects on cellular processes and its potential as a therapeutic agent.

作用機序

Ulopterol exerts its effects through various molecular targets and pathways:

Anti-inflammatory: this compound inhibits the toll-like receptor 4 (TLR4)/myeloid differentiation primary response gene 8 (MyD88)/nuclear factor kappa-B (NF-κB) pathway, reducing inflammation.

Antioxidant: It scavenges free radicals and enhances antioxidant enzyme activities.

Antibacterial: this compound disrupts bacterial cell membranes and inhibits bacterial growth.

類似化合物との比較

Structural and Functional Comparison with Similar Coumarins

Coumarins are a diverse class of benzopyrone derivatives with varied bioactivities. Below, Ulopterol is compared with structurally related coumarins based on molecular features, natural sources, and biological activities.

Table 1: Structural and Functional Comparison of this compound with Key Coumarins

Antimicrobial Activity

- This compound : Exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (Staphylococcus epidermidis, Enterococcus faecalis), Gram-negative bacteria (Klebsiella pneumoniae, Escherichia coli), and fungi (Aspergillus flavus, Candida krusei) .

- Seselin : Shows selective antiprotozoal activity against T. cruzi and P. falciparum (IC₅₀: 38.47–38.5 µg/mL) but lacks cytotoxicity in mammalian cells .

- Bergapten : Primarily antifungal, effective against dermatophytes but requires UV activation for photosensitizing effects .

Anti-Inflammatory Mechanisms

- This compound : Inhibits the TLR4/MyD88/NF-κB pathway, reducing pro-inflammatory cytokines (TNF-α, IL-6) in sepsis models .

- Osthol : Modulates MAPK and NF-κB pathways, showing efficacy in neuroinflammation and arthritis .

Key Research Findings

Structural Determinants of Bioactivity :

- The dihydroxy-methylbutyl side chain in this compound enhances membrane interaction, contributing to its broad antimicrobial activity .

- Methoxy substitutions (e.g., in scopoletin and bergapten) influence solubility and target specificity .

Synergistic Effects :

- In Toddalia asiatica, this compound coexists with alkaloids like Flindersine, which synergistically enhance antimicrobial efficacy .

Therapeutic Potential: this compound’s dual anti-inflammatory and antimicrobial actions position it as a candidate for sepsis and tropical disease therapy .

生物活性

Ulopterol, a coumarin compound isolated from the leaves of Toddalia asiatica (L.) Lam, has garnered attention due to its significant biological activities, particularly its antimicrobial properties. This article delves into the various aspects of this compound's biological activity, including its antibacterial and antifungal effects, antioxidant properties, and potential therapeutic applications.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈O₅ |

| Molecular Weight | 278.30 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 500.5 ± 50.0 °C |

| Flash Point | 188.3 ± 23.6 °C |

| LogP | 0.61 |

These properties indicate that this compound is a stable compound with potential for various applications in pharmaceuticals and natural product chemistry.

Antimicrobial Activity

This compound exhibits potent antimicrobial activity against a range of pathogens. Research indicates that it possesses both antibacterial and antifungal properties, making it a candidate for further study in the development of natural antimicrobial agents.

Antibacterial Effects

In vitro studies have demonstrated that this compound is effective against several bacterial strains, including:

- Staphylococcus aureus (SA) : Minimum Inhibitory Concentration (MIC) of 125 µg/mL.

- Methicillin-resistant Staphylococcus aureus (MRSA) : MIC of 250 µg/mL.

- Escherichia coli (EC) : MIC ranging from 62.5 to 250 µg/mL.

- Salmonella enterica (SE) : MIC of 15.6 µg/mL.

These findings suggest that this compound could be a valuable component in treating infections caused by resistant bacterial strains .

Antifungal Effects

This compound also demonstrates antifungal activity against various fungal pathogens. The MIC values for different fungi are as follows:

- Candida albicans (CA) : MIC of 250 µg/mL.

- Aspergillus flavus (AF) : MIC of less than 12.5 µg/mL.

- Trichophyton rubrum (TR) : MIC of less than 12.5 µg/mL.

These results indicate that this compound may be effective in managing fungal infections, particularly those caused by common pathogens .

Antioxidant Activity

Beyond its antimicrobial properties, this compound exhibits antioxidant activity, which can contribute to its therapeutic potential. Studies have shown that extracts from Toddalia asiatica leaves possess significant antioxidant capabilities, which may help mitigate oxidative stress in biological systems . This property is crucial for preventing cellular damage and could have implications in the treatment of diseases associated with oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A study published in the Journal of Ethnopharmacology evaluated the antimicrobial activity of this compound isolated from Toddalia asiatica. The results confirmed its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

- Antioxidant Evaluation : Research conducted on the leaves of Toddalia asiatica highlighted the antioxidant effects attributed to compounds like this compound, suggesting a protective role against oxidative damage .

- Phytochemical Analysis : A comprehensive phytochemical analysis indicated that this compound is one of the active constituents responsible for the medicinal properties observed in traditional uses of Toddalia asiatica .

Q & A

Basic Research Questions

Q. What methodologies are commonly employed to isolate Ulopterol from natural sources, and how can their efficiency be validated?

Isolation of this compound typically involves chromatographic techniques (e.g., column chromatography, HPLC) applied to plant extracts, as demonstrated in the separation of bioactive fractions from Severinia buxifolia leaves. Validation includes assessing yield, purity via spectroscopic methods (e.g., NMR, mass spectrometry), and comparison with published spectral data . Efficiency can be optimized by adjusting solvent polarity gradients and monitoring fractionation using TLC.

Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For elucidating carbon-hydrogen frameworks via 1D (¹H, ¹³C) and 2D (HSQC, HMBC) spectra .

- Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns.

- X-ray Crystallography : For definitive structural confirmation if crystallizable.

- Elemental Analysis : To verify purity and detect trace impurities, adhering to pharmacopeial standards .

Q. How should researchers design preliminary pharmacological screening experiments for this compound?

Begin with in vitro assays (e.g., enzyme inhibition, cytotoxicity) using cell lines relevant to the hypothesized bioactivity. Dose-response curves and IC₅₀ calculations are essential. Include positive and negative controls, and validate results through triplicate experiments. Prioritize assays based on ethnopharmacological data from source plants .

Advanced Research Questions

Q. What experimental variables most significantly impact the synthetic yield of this compound, and how can they be optimized?

Variables include reaction temperature, catalyst type, solvent system, and precursor concentration. Employ a factorial design of experiments (DoE) to identify interactions between variables. For example, increasing temperature may accelerate reaction kinetics but risk degradation, necessitating real-time monitoring via HPLC .

Q. How can researchers resolve contradictions in this compound’s reported pharmacological activities across studies?

Conduct a meta-analysis to identify confounding factors such as:

- Purity Differences : Impurities in isolated this compound may skew bioactivity results .

- Assay Variability : Standardize protocols (e.g., cell culture conditions, endpoint measurements) across labs.

- Statistical Power : Ensure studies have adequate sample sizes and use multivariate regression to account for covariates .

Q. What mechanistic studies are recommended to elucidate this compound’s mode of action in complex biological systems?

Combine omics approaches:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC labeling to track protein expression changes.

- Molecular Docking : Predict binding affinities to putative targets (e.g., enzymes, receptors). Validate findings with CRISPR/Cas9 knockouts or siRNA silencing .

Q. What strategies ensure reproducibility of this compound research across independent laboratories?

- Detailed Protocols : Publish step-by-step methodologies, including instrument calibration data.

- Data Transparency : Deposit raw spectra, chromatograms, and datasets in public repositories (e.g., Zenodo, Figshare).

- Collaborative Validation : Cross-lab replication studies with shared reference samples .

Q. How can elemental impurities in synthesized this compound be quantified and mitigated?

Use inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metals (e.g., Pd, Ni from catalysts). Mitigation strategies include:

- Purification : Recrystallization or preparative HPLC.

- Green Chemistry : Substitute heavy-metal catalysts with enzymatic or organocatalytic alternatives .

Q. What frameworks integrate this compound’s novel findings with existing literature to refine research hypotheses?

Apply systematic review methodologies:

- PRISMA Guidelines : For literature search and selection.

- Conceptual Mapping : Link biochemical properties of this compound to broader pathways (e.g., secondary metabolite biosynthesis).

- Gap Analysis : Identify understudied areas (e.g., pharmacokinetics, ecotoxicology) for future work .

Q. How can computational tools aid in designing this compound derivatives with enhanced bioactivity?

Utilize:

特性

IUPAC Name |

6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-15(2,18)13(16)7-10-6-9-4-5-14(17)20-12(9)8-11(10)19-3/h4-6,8,13,16,18H,7H2,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLKKFPQJANWMM-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20950831 | |

| Record name | 6-(2,3-Dihydroxy-3-methylbutyl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28095-18-3 | |

| Record name | Ulopterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028095183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2,3-Dihydroxy-3-methylbutyl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。